2-(4-Boc-amino-phenyl)-1,3-propanediol
Overview
Description
2-(4-Boc-amino-phenyl)-1,3-propanediol is a chemical compound characterized by its unique structure, which includes a Boc-protected amino group attached to a phenyl ring and a 1,3-propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-amino-phenyl)-1,3-propanediol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (CH2Cl2).
Formation of the 1,3-Propanediol Moiety: The protected amino phenol is then reacted with a suitable reagent to introduce the 1,3-propanediol group. This can be achieved through a nucleophilic substitution reaction with 1,3-propanediol under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Boc-amino-phenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the 1,3-propanediol moiety.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4, hydrogen gas (H2) with a catalyst such as nickel (Ni) or rhodium (Rh).
Substitution: Various nucleophiles such as alkyl lithium (RLi), Grignard reagents (RMgX), or organocopper reagents (RCuLi).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Ether derivatives or esters.
Scientific Research Applications
2-(4-Boc-amino-phenyl)-1,3-propanediol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
2-(4-Boc-amino-phenyl)-1,3-propanediol is similar to other compounds with Boc-protected amino groups and phenyl rings, such as 4-(Boc-amino)phenol and 2-(4-Boc-amino-phenyl)-ethanol. its unique structure, particularly the presence of the 1,3-propanediol moiety, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.
Comparison with Similar Compounds
4-(Boc-amino)phenol
2-(4-Boc-amino-phenyl)-ethanol
4-(Boc-amino)benzoic acid
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Properties
IUPAC Name |
tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-12-6-4-10(5-7-12)11(8-16)9-17/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLJLLZELYVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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